molecular formula C27H26N4O3S B2576647 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226449-79-1

1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2576647
CAS No.: 1226449-79-1
M. Wt: 486.59
InChI Key: URTNMTJXNBNZFV-UHFFFAOYSA-N
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Description

Its structure features a thieno[3,2-d]pyrimidine core substituted at the 1-position with a 3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-ylmethyl group and at the 3-position with a phenethyl moiety.

Properties

CAS No.

1226449-79-1

Molecular Formula

C27H26N4O3S

Molecular Weight

486.59

IUPAC Name

1-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C27H26N4O3S/c1-27(2,3)20-11-9-19(10-12-20)24-28-22(34-29-24)17-31-21-14-16-35-23(21)25(32)30(26(31)33)15-13-18-7-5-4-6-8-18/h4-12,14,16H,13,15,17H2,1-3H3

InChI Key

URTNMTJXNBNZFV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CC=C5)SC=C4

solubility

not available

Origin of Product

United States

Biological Activity

The compound 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic organic molecule that has drawn attention due to its potential biological activities. This article aims to explore the biological activity of this compound, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O3SC_{22}H_{24}N_4O_3S, and it features a thieno[3,2-d]pyrimidine core with an oxadiazole substituent. The presence of the tert-butyl group enhances its lipophilicity, which may influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. The oxadiazole ring is known for its broad-spectrum activity against various pathogens.

  • Mechanism of Action : Compounds with an oxadiazole scaffold disrupt bacterial cell wall synthesis and inhibit key enzymes involved in metabolic pathways.
  • Case Study : A study highlighted the antibacterial effects of oxadiazole derivatives against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli. The tested derivatives demonstrated comparable efficacy to standard antibiotics like gentamicin .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have been investigated in various studies.

  • Research Findings : Compounds containing thieno[3,2-d]pyrimidine structures have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Experimental Evidence : In vivo studies demonstrated that derivatives reduced edema in animal models when compared to control groups .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy.

  • Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
  • Case Study : A recent investigation into similar thieno[3,2-d]pyrimidine derivatives showed significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The compounds exhibited IC50 values in the low micromolar range .

Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against S. aureus and E. coli; comparable to gentamicin
Anti-inflammatoryInhibition of TNF-alpha and IL-6; reduced edema in animal models
AnticancerInduces apoptosis; significant cytotoxicity against cancer cell lines

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features:

Compound Name Core Structure 1-Substituent 3-Substituent Key Properties
Target Compound Thieno[3,2-d]pyrimidine 3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-ylmethyl Phenethyl High lipophilicity (tert-butyl), potential enhanced binding (phenethyl)
Compound in Thieno[3,2-d]pyrimidine 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-ylmethyl 4-Fluorobenzyl Electron-withdrawing Cl/F groups; moderate antimicrobial activity
Compound in Thieno[2,3-d]pyrimidine [3-aryl-1,2,4-oxadiazol-5-yl]methyl Phenyl Broad-spectrum antimicrobial activity (Staphylococcus aureus, Escherichia coli)
Compound in Pyridin-2(1H)-one 3-(3-thienyl)-1,2,4-oxadiazol-5-yl 4-(Trifluoromethoxy)benzyl Trifluoromethoxy group enhances metabolic stability; no antimicrobial data
  • Phenethyl vs. Benzyl: The phenethyl group’s extended chain may enhance binding to hydrophobic pockets in target enzymes (e.g., bacterial topoisomerases) compared to shorter benzyl groups .

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